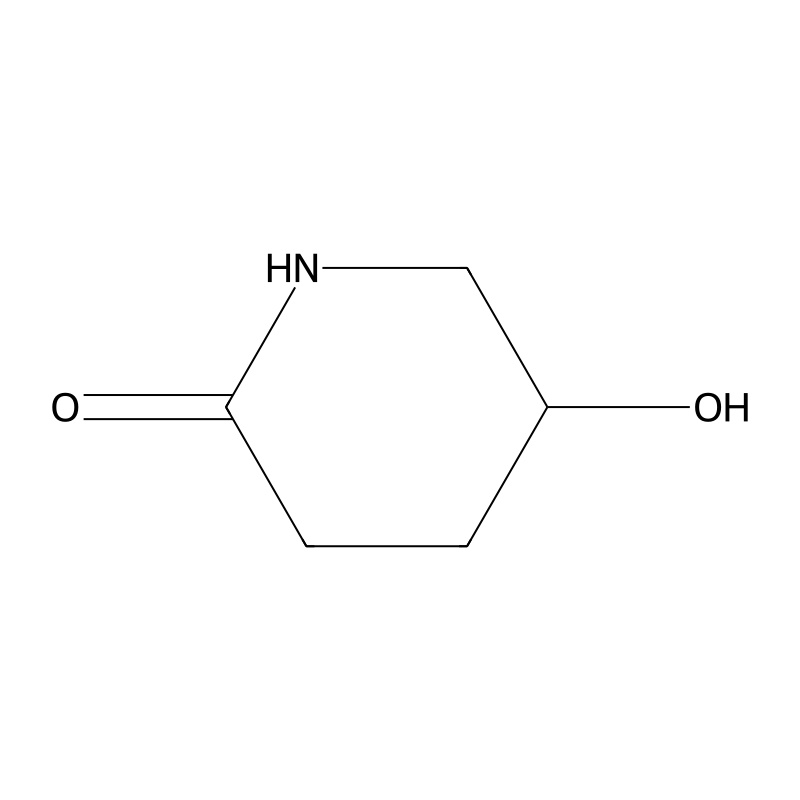

5-Hydroxypiperidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Industry

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific derivative and its intended use.

Drug Design

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are used in the design of drugs . The methods of application would involve various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Synthesis of Various Piperidine Derivatives

Piperidines are key synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Pharmacological Applications

Synthetic and natural piperidines have pharmaceutical applications, and there have been recent scientific advances in the discovery and biological evaluation of potential drugs containing a piperidine moiety .

Antagonists for Histamine H3 and Sigma‑1 Receptors

Some piperidine derivatives have shown promising antinociceptive properties and have been studied as antagonists for Histamine H3 and Sigma‑1 receptors .

Chemical Industry

5-Hydroxypiperidin-2-one is used in the chemical industry for various purposes . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific derivative and its intended use.

Amination and Multicomponent Reactions

Piperidines are used in amination and multicomponent reactions, which are important methods in modern organic chemistry .

Biological Activity Studies

Piperidines and their derivatives are studied for their biological activity. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

5-Hydroxypiperidin-2-one is a piperidine derivative characterized by the presence of a hydroxyl group and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 115.13 g/mol. This compound exists in two enantiomeric forms, (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one, which exhibit distinct biological activities. It has been identified in various medicinal plants, such as Piper nigrum and Piper longum, suggesting its significance in traditional medicine and potential therapeutic applications .

- Hydroxyl Group Reactions: The hydroxyl group can undergo esterification, etherification, or oxidation.

- Ketone Group Reactions: The ketone group can participate in nucleophilic addition, reduction, or condensation reactions.

- N-Alkylation: The nitrogen atom in the lactam ring can be alkylated to generate N-substituted derivatives .

These reactions enable the synthesis of various derivatives that may enhance its pharmacological properties.

Research indicates that 5-hydroxypiperidin-2-one exhibits a range of biological activities:

- Anticancer Properties: It has shown efficacy against cancer cell lines, including MCF-7 and KB cells.

- Antidepressant Effects: The compound is associated with mood-enhancing properties.

- Antioxidant and Anti-inflammatory Activities: It has been reported to reduce oxidative stress and inflammation .

The compound's interaction with human serum albumin is crucial for understanding its bioavailability and pharmacokinetics, which are essential for drug development .

Several synthetic routes have been explored for the preparation of 5-hydroxypiperidin-2-one:

- Sonogashira Coupling Reaction: This method introduces functional groups necessary for further transformations.

- Azidolysis Reactions: These reactions can be utilized to form desired lactone structures from epoxide precursors.

- Enantioselective Synthesis: Various asymmetric synthesis methods have been developed to obtain specific enantiomers of 5-hydroxypiperidin-2-one .

These methods contribute to the compound's versatility in medicinal chemistry.

5-Hydroxypiperidin-2-one has potential applications in various fields:

- Pharmaceuticals: Its anticancer, antidepressant, and anti-inflammatory properties make it a candidate for drug development.

- Natural Products Chemistry: Its presence in medicinal plants highlights its importance in herbal medicine.

- Biochemical Research: Studies on its interactions with proteins and enzymes provide insights into its mechanism of action .

Interaction studies have focused on the binding affinity of 5-hydroxypiperidin-2-one with human serum albumin. Such studies are vital for understanding the pharmacokinetics of the compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. The formation of ligand-protein complexes is a preliminary step in drug development .

Several compounds share structural similarities with 5-hydroxypiperidin-2-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-5-methylpiperidin-2-one | Methyl group at position 5 | Enhanced lipophilicity affecting bioactivity |

| 3-Amino-5-hydroxypiperidin-2-one | Amino group at position 3 | Potential for enhanced interaction with receptors |

| (S)-4-Hydroxypyrrolidine-2-one | Pyrrolidine ring structure | Different ring system may alter biological activity |

| N-(2-Hydroxyethyl)dodecanamide | Hydroxyethyl substitution | Different functional profile affecting solubility |

These compounds illustrate various modifications that can influence biological activity and pharmacological potential.

The development of 5-Hydroxypiperidin-2-one is situated within the broader context of heterocyclic chemistry's evolution. While simple piperidinones like 2-piperidone (also known as δ-valerolactam) have been known since the mid-20th century, the hydroxylated derivatives emerged as subjects of interest during the exploration of functionalized nitrogen heterocycles. The incorporation of the hydroxyl group at the 5-position created new possibilities for stereoselective chemistry and expanded the reactivity profile of the piperidinone scaffold.

Early research on 5-Hydroxypiperidin-2-one was primarily focused on developing synthetic routes to access this compound efficiently. The stereochemistry of the hydroxyl group became a particular point of interest, leading to the identification and characterization of both racemic and enantiomerically pure forms, including the (R)-5-Hydroxypiperidin-2-one (CAS: 102774-92-5) and the (S)-5-Hydroxypiperidin-2-one (CAS: recorded in computational databases).

Significance in Heterocyclic Chemistry Research

5-Hydroxypiperidin-2-one holds a distinctive position in heterocyclic chemistry due to its dual functional groups - the lactam (cyclic amide) and the hydroxyl group. This combination creates a molecule with multiple reactive sites and hydrogen bonding capabilities, making it valuable for both synthetic and medicinal chemistry applications.

The compound belongs to the broader class of piperidinones, which are six-membered nitrogen heterocycles with a carbonyl group. As highlighted in recent literature, "piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction," with "more than 7000 piperidine-related papers published during the last five years".

The structure of 5-Hydroxypiperidin-2-one contributes to its significance in several ways:

| Structural Feature | Chemical Significance | Research Implications |

|---|---|---|

| Lactam functionality | Provides amide reactivity | Enables peptide-like interactions |

| 5-hydroxyl group | Stereogenic center | Allows for stereoselective chemistry |

| Six-membered ring | Conformational flexibility | Mimics bioactive conformations |

| NH group | Hydrogen bond donor | Enhances binding to biological targets |

| Carbonyl group | Hydrogen bond acceptor | Facilitates molecular recognition |

The presence of the hydroxyl group at the 5-position introduces chirality, making 5-Hydroxypiperidin-2-one particularly valuable for asymmetric synthesis and the development of enantioselective methodologies.

Strategic Importance in Organic Synthesis

5-Hydroxypiperidin-2-one serves as a versatile synthetic intermediate with strategic importance in organic synthesis, particularly in the preparation of complex molecules with biological activity. Its value stems from several factors:

Bifunctional reactivity: The compound contains both nucleophilic (NH, OH) and electrophilic (C=O) sites that can be selectively manipulated.

Stereochemical control: The hydroxyl group at the 5-position provides a handle for stereoselective transformations.

Ring modification potential: The piperidinone ring can undergo various transformations, including reduction, expansion, or functionalization.

Building block for alkaloid synthesis: The structure serves as a precursor for more complex nitrogen-containing natural products.

As described in one source, 5-Hydroxypiperidin-2-one is "of interest in medicinal chemistry due to its potential biological activities, including its role as a building block in the synthesis of various pharmaceuticals". It has been utilized in the synthesis of functionalized piperidines through stereocontrolled reactions.

Recent advances in piperidone chemistry have expanded the synthetic applications of compounds like 5-Hydroxypiperidin-2-one, with particular emphasis on stereocontrolled approaches to these heterocycles.

Stereoisomeric Diversity of 5-Hydroxypiperidin-2-one

5-Hydroxypiperidin-2-one represents a fascinating example of stereochemical complexity within the piperidinone family, exhibiting distinct enantiomeric forms that demonstrate significant structural and functional differences [2] [4]. The compound exists in two primary enantiomeric configurations: (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one, each possessing unique stereochemical properties that influence their biological activities and synthetic applications .

The molecular formula C₅H₉NO₂ with a molecular weight of 115.13 g/mol remains constant across both enantiomers, yet the spatial arrangement around the chiral center at carbon-5 creates profound differences in their three-dimensional structures [2] [6]. The (R)-enantiomer, catalogued under CAS number 19365-07-2, demonstrates specific rotational properties that distinguish it from its (S)-counterpart, which bears CAS number 24211-54-9 [4] [26].

Table 1: Stereoisomeric Forms of 5-Hydroxypiperidin-2-one

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Configuration at C5 |

|---|---|---|---|---|

| (R)-5-Hydroxypiperidin-2-one | 19365-07-2 | C₅H₉NO₂ | 115.13 | R |

| (S)-5-Hydroxypiperidin-2-one | 24211-54-9 | C₅H₉NO₂ | 115.13 | S |

The stereochemical distinction between these enantiomers extends beyond mere academic interest, as research has demonstrated that each form exhibits distinct biological activities . The presence of the hydroxyl group at the fifth position creates a chiral center that significantly affects the compound's interaction with biological targets, particularly in enzyme binding and receptor modulation studies [4].

Nuclear magnetic resonance spectroscopy has proven instrumental in characterizing these stereoisomers, revealing distinct chemical shift patterns that allow for unambiguous identification of each enantiomer [26] [27]. The (S)-enantiomer displays characteristic spectroscopic features in both proton and carbon-13 nuclear magnetic resonance that differentiate it from its (R)-counterpart, particularly in the chemical environment surrounding the chiral carbon center [27].

The chirality of 5-hydroxypiperidin-2-one plays a crucial role in its pharmacological properties, as the (R) configuration can significantly affect its interactions with biological systems compared to conventional compounds [4]. This stereochemical sensitivity has made the compound particularly valuable in medicinal chemistry applications where precise three-dimensional molecular recognition is essential .

Comparative Analysis with Related Piperidinone Structures

The structural analysis of 5-hydroxypiperidin-2-one in comparison with other hydroxylated piperidinones reveals significant insights into structure-activity relationships within this chemical family [15]. When examined alongside 4-hydroxypiperidin-2-one, 3-hydroxypiperidin-2-one, and 6-hydroxypiperidin-2-one, distinct patterns emerge regarding conformational preferences and biological activities .

4-Hydroxypiperidin-2-one demonstrates markedly different conformational behavior compared to 5-hydroxypiperidin-2-one, primarily adopting chair conformations in crystalline states . This structural preference stems from the different positioning of the hydroxyl group, which influences the overall ring puckering and molecular geometry [20]. The 4-hydroxylated variant shows enhanced reactivity in oxidation and reduction reactions, displaying versatility in synthetic transformations that differs from the 5-hydroxylated analog .

Table 2: Comparative Analysis of Hydroxylated Piperidin-2-ones

| Compound | Hydroxyl Position | Stereochemical Features | Conformational Preference | Biological Significance |

|---|---|---|---|---|

| 5-Hydroxypiperidin-2-one | C5 | Chiral center at C5 | Half-chair | Alkaloid precursor |

| 4-Hydroxypiperidin-2-one | C4 | Chiral center at C4 | Chair | Enzyme inhibitor |

| 3-Hydroxypiperidin-2-one | C3 | Chiral center at C3 | Half-chair | Natural product |

| 6-Hydroxypiperidin-2-one | C6 | Chiral center at C6 | Half-chair | Pharmaceutical intermediate |

The positional isomers exhibit varying degrees of biological activity, with structure-activity relationship studies revealing that the location of the hydroxyl group fundamentally alters the compound's interaction with biological targets [15] [18]. Research into matrine alkaloids and related piperidinone scaffolds has demonstrated that modifications at different positions lead to distinct pharmacological profiles, particularly in receptor binding affinity and selectivity [15] [18].

Comparative studies utilizing piperidine azasugars bearing lipophilic chains have revealed that the hydroxyl positioning significantly influences molecular recognition patterns in enzyme active sites [16]. The 5-hydroxylated derivative shows unique binding characteristics compared to other positional isomers, particularly in glycosidase inhibition studies where the stereochemical arrangement proves critical for biological activity [16].

The amino-hydroxylated variants, such as 4-amino-5-hydroxypiperidin-2-one, demonstrate enhanced reactivity profiles due to the presence of both functional groups . These compounds undergo various chemical transformations including oxidation, reduction, and substitution reactions with greater facility than their mono-functionalized counterparts . The unique combination of amino and hydroxy functional groups enhances reactivity and potential for diverse biological activities .

Conformational Dynamics of the Piperidinone Ring System

The conformational behavior of 5-hydroxypiperidin-2-one represents a complex interplay between ring strain, steric interactions, and electronic effects that fundamentally influences its chemical and biological properties [9] [10]. Unlike simple piperidine derivatives that predominantly adopt chair conformations, piperidin-2-ones demonstrate a marked preference for half-chair conformations due to the presence of the carbonyl group at the second position [9] [39].

Microwave spectroscopy studies of delta-valerolactam (piperidin-2-one) have conclusively demonstrated that the compound adopts a half-chair conformation in the gas phase [39]. The rotational constants determined from microwave spectroscopy (A = 4590.96 MHz, B = 2495.03 MHz, C = 1731.06 MHz for the normal species) provide definitive evidence for this conformational preference [39]. The observed vibrational frequency of 95 cm⁻¹ corresponds to the ring-puckering motion characteristic of six-membered lactam systems [39].

Table 3: Conformational Parameters of Piperidin-2-one Ring System

| Conformation Type | Energy Relative to Ground State (kcal/mol) | Puckering Amplitude Q (Å) | Theta (°) | Phi (°) | Observed in Crystal Structures |

|---|---|---|---|---|---|

| Half-chair | 0.0 | 0.513 | 127.5 | 29.3 | Yes |

| Twist | 2.1 | 0.445 | 95.0 | 180.0 | No |

| Boat | 5.2 | 0.398 | 90.0 | 0.0 | Rare |

| Chair | 7.8 | 0.553 | 168.8 | 171.8 | Common for 4-ones |

Crystal structure analyses of related piperidine derivatives have revealed that the hybridization state of the carbon atom alpha to the nitrogen significantly influences ring conformation [9] [10]. In piperidin-2-ones, the sp² hybridized carbonyl carbon promotes the half-chair conformation, with the nitrogen atom adopting a planar environment characterized by bond angles summing to approximately 360° [9] [10].

The conformational dynamics of 5-hydroxypiperidin-2-one are further complicated by the presence of the hydroxyl substituent at the fifth position [10]. This functional group introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions and steric effects that can stabilize specific ring conformations [10]. The hydroxyl group's orientation relative to the ring plane significantly influences the overall molecular geometry and subsequent biological activity [31].

Computational studies employing density functional theory have provided detailed insights into the conformational landscape of hydroxylated piperidinones [33] [34]. These theoretical investigations reveal that the ground state conformation represents a delicate balance between ring strain minimization and favorable electronic interactions [34]. The calculations demonstrate that the half-chair conformation minimizes both angle strain and torsional strain while maintaining optimal overlap of molecular orbitals [34].

The conformational flexibility of the piperidinone ring system has significant implications for biological activity, as different conformations can lead to varying binding affinities with biological targets [7]. Studies of chiral piperidine scaffolds in drug design have demonstrated that conformational preferences directly influence pharmacological properties, with specific conformations showing enhanced binding to target proteins [7]. The conformational dynamics thus represent a crucial factor in understanding the structure-activity relationships of 5-hydroxypiperidin-2-one and related compounds [7] [37].

Classical Synthetic Pathways

The synthesis of 5-Hydroxypiperidin-2-one has been approached through several classical methodologies that have formed the foundation for modern synthetic strategies. The most established classical routes include direct reduction of pyridine derivatives, hydroxylation of piperidinones, and cyclization approaches starting from linear precursors.

Hydrogenation of Pyridine Derivatives represents one of the earliest approaches to piperidinone synthesis. The catalytic hydrogenation of pyridine using nickel catalysts at elevated temperatures (170-200°C) provides access to piperidine frameworks [1]. However, this method typically yields moderate results for hydroxylated derivatives and requires subsequent functional group manipulations to introduce the hydroxyl group at the 5-position.

Direct Hydroxylation Methods have been extensively developed, particularly the asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones. The approach developed by Huh and Thompson utilizes lithium enolates treated with (+)-camphorsulfonyloxaziridine at -78°C, achieving excellent diastereoselectivity (>95% de) and yields of 70-95% [2]. This method has proven particularly valuable for the synthesis of (2S,5R)-5-hydroxylysine and related amino acids.

Cyclization-Based Approaches represent another classical strategy, involving the formation of the piperidine ring through intramolecular cyclization reactions. These methods often start from linear precursors containing both the required functional groups and appropriate leaving groups to facilitate ring closure [1].

Contemporary Synthetic Approaches

Modern synthetic methodologies have significantly expanded the toolbox for 5-Hydroxypiperidin-2-one preparation, incorporating advances in catalysis, green chemistry principles, and stereoselective transformations.

Biocatalytic Approaches have emerged as powerful contemporary methods. The enantioselective biocatalytic synthesis using (S)-hydroxynitrile lyase (HNL)-mediated cyanohydrin formation, followed by hydrogenation, represents a significant advance in sustainable synthesis [3] [4]. This method achieves high enantioselectivity (>90% ee) with yields of 60-85% and offers environmental advantages through the use of enzymatic catalysis.

Transition Metal-Catalyzed Processes have revolutionized the field, particularly through the development of catalytic asymmetric hydrogenation methods. Modern approaches utilizing chiral phosphine ligands with transition metal catalysts achieve excellent enantioselectivity (85-98% ee) and yields of 70-95% . Iron-catalyzed reductive amination methods have been developed for the synthesis of primary amines, demonstrating broad substrate tolerance and the ability to use earth-abundant metals .

Multicomponent Reactions have gained prominence as efficient contemporary approaches. The Petasis reaction and related multicomponent processes provide access to complex structures in a single step, reducing the overall number of synthetic operations [6]. These methods often incorporate elements of green chemistry by minimizing waste and reducing the need for protecting groups.

Flow Chemistry and Continuous Processing represent cutting-edge approaches that enable better control over reaction parameters and facilitate scale-up operations. These methods are particularly valuable for reactions requiring precise temperature control or hazardous reagents [7].

Stereoselective Synthesis Strategies

The development of stereoselective methods for 5-Hydroxypiperidin-2-one synthesis has been crucial given the importance of stereochemistry in biological activity. Multiple strategic approaches have been developed to control the stereochemical outcome of these transformations.

Reductive Amination Methodologies

Reductive amination has emerged as a versatile strategy for the stereoselective synthesis of 5-Hydroxypiperidin-2-one derivatives. The method involves the formation of an imine intermediate followed by stereoselective reduction to form the desired C-N bond.

Chiral Catalyst Systems have been developed using various transition metals. Iron-based catalysts supported on N-doped silicon carbide have shown particular promise, achieving stereoselective synthesis of primary amines through reductive amination with ammonia . These systems typically achieve moderate to good enantioselectivity (70-90% ee) and are notable for their use of earth-abundant metals.

Asymmetric Hydrogenation of imines represents a refined approach within reductive amination. The use of chiral phosphine ligands with rhodium or ruthenium catalysts enables highly enantioselective reduction of prochiral imines, often achieving >90% ee [8]. The method is particularly effective for the synthesis of α-amino acid derivatives and related structures.

Enzymatic Reductive Amination has been explored as a biocatalytic alternative. While less developed than chemical methods, enzymatic approaches offer advantages in terms of environmental compatibility and mild reaction conditions [9].

Ring-Closing Cyclization Approaches

Ring-closing strategies have been extensively developed for the stereoselective construction of the piperidinone framework, with particular emphasis on controlling the stereochemistry at the 5-position.

Ring-Closing Metathesis (RCM) has found applications in the synthesis of hydroxylated piperidines and piperidinones. The method typically involves the use of Grubbs ruthenium catalysts to form the six-membered ring through olefin metathesis [10] [11]. While yields are variable (60-85%), the method offers advantages in terms of functional group tolerance and the ability to construct complex ring systems.

Intramolecular Cyclization Reactions utilizing various nucleophiles and electrophiles have been developed. The cyclization of ω-chloroamides represents a classical approach, where the choice of reaction conditions can favor either N-cyclization to form pyrrolidinones or O-cyclization to form different ring systems [12].

Stereocontrolled Cyclization Methods have been developed using chiral auxiliaries and catalysts. These approaches often achieve excellent stereocontrol (80-95% ee) through the use of carefully designed chiral environments that favor one stereochemical pathway over another [13].

Catalytic Enantioselective Methods

The development of catalytic enantioselective methods represents the most advanced approach to stereoselective synthesis, offering both high selectivity and atom economy.

Asymmetric Vinylogous Mannich Reactions have been developed as powerful tools for the stereoselective construction of functionalized heterocycles. The reaction of 2-(tert-butyldimethylsilyloxy)furan with chiral imines furnishes 5-aminoalkylbutenolides with high yields (75-87%) and excellent diastereoselectivity (anti/syn ratios from 75:25 to 97:3) [14]. These products serve as key intermediates for the synthesis of 5-hydroxypiperidin-2-ones.

Chiral Organocatalysis has emerged as a complementary approach to transition metal catalysis. Thiourea-based organocatalysts have been developed for asymmetric Petasis reactions, achieving excellent enantioselectivity (up to 95% ee) in the synthesis of various heterocyclic compounds [6]. These methods often operate under mild conditions and avoid the use of toxic metals.

Bifunctional Catalysis represents an advanced approach where the catalyst serves multiple roles in the reaction mechanism. Examples include catalysts that simultaneously activate both nucleophilic and electrophilic components of the reaction, leading to enhanced rates and selectivities [15].

Enzymatic Resolution continues to play an important role in accessing enantiomerically pure materials. Lipase-catalyzed kinetic resolutions have been developed for the separation of racemic 3-hydroxypiperidin-2-ones, achieving excellent enantioselectivity (>99% ee) albeit with theoretical maximum yields of 50% [16]. Process optimization has enabled industrial-scale implementation of these methods.

Scale-Up Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors that impact both economic viability and practical implementation.

Catalyst Selection and Economics represent critical considerations for scale-up. While expensive catalysts such as iridium complexes may be acceptable for research applications, industrial processes require cost-effective alternatives [17]. The development of catalyst recycling and recovery systems becomes essential for processes utilizing precious metals. Iron-based catalysts have gained attention as sustainable alternatives to precious metal systems, offering comparable activity with significantly reduced cost .

Process Safety and Environmental Impact become paramount concerns at industrial scale. The synthesis routes developed by Marican and others using costly raw materials and air-sensitive reagents present significant challenges for industrialization [18]. Alternative approaches that minimize the use of hazardous materials and reduce waste generation are preferred. The implementation of green chemistry principles, including the use of water as a solvent and the elimination of toxic reagents, becomes crucial for sustainable manufacturing [19].

Purification and Isolation Strategies must be adapted for large-scale operations. While column chromatography is acceptable for laboratory synthesis, industrial processes require crystallization, extraction, or other scalable purification methods [16]. The development of processes that avoid chromatographic purification, such as those achieving pure products through selective crystallization or solvent extraction, represents a significant advantage for scale-up.

Reaction Time and Throughput Optimization directly impact manufacturing economics. Laboratory methods that require 12-48 hours of reaction time must be optimized to achieve completion in 2-12 hours for industrial viability [7]. Process intensification techniques, including the use of continuous flow reactors and improved mixing, can significantly reduce reaction times while maintaining product quality.

Equipment and Infrastructure Requirements vary significantly between laboratory and industrial scales. The transition from standard glassware to specialized reactors, heat exchangers, and separation equipment requires substantial capital investment. The design of processes that can utilize existing infrastructure or require minimal specialized equipment provides significant advantages for implementation [7].

Quality Control and Consistency become more challenging at larger scales due to increased batch sizes and potential for equipment-related variations. The implementation of process analytical technology (PAT) and continuous monitoring systems enables real-time quality control and process optimization [20]. Statistical process control methods help maintain consistent product quality across multiple batches.

Regulatory Compliance and Documentation requirements increase substantially for industrial processes, particularly those intended for pharmaceutical applications. The development of robust analytical methods, comprehensive safety assessments, and detailed process documentation becomes essential for regulatory approval [18].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant